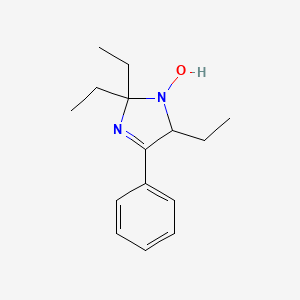
2,2,5-Triethyl-4-phenyl-2,5-dihydro-1H-imidazol-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,5-Triethyl-4-phenyl-2,5-dihydro-1H-imidazol-1-ol is a heterocyclic compound that belongs to the imidazole family Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions
Méthodes De Préparation
The synthesis of 2,2,5-Triethyl-4-phenyl-2,5-dihydro-1H-imidazol-1-ol can be achieved through various synthetic routes. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are typically mild, allowing for the inclusion of various functional groups . Industrial production methods may involve the use of microwave-assisted synthesis, which offers high efficiency and excellent yields .
Analyse Des Réactions Chimiques
2,2,5-Triethyl-4-phenyl-2,5-dihydro-1H-imidazol-1-ol undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form imidazole N-oxides.
Reduction: Reduction reactions can convert it into corresponding amines.
Substitution: It can undergo nucleophilic substitution reactions, where the ethyl or phenyl groups are replaced by other substituents.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide . The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2,2,5-Triethyl-4-phenyl-2,5-dihydro-1H-imidazol-1-ol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: This compound has potential therapeutic applications, including antimicrobial and anticancer activities.
Industry: It is utilized in the development of new materials and catalysts.
Mécanisme D'action
The mechanism of action of 2,2,5-Triethyl-4-phenyl-2,5-dihydro-1H-imidazol-1-ol involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved can include inhibition of DNA synthesis or disruption of cellular signaling processes .
Comparaison Avec Des Composés Similaires
When compared to other imidazole derivatives, 2,2,5-Triethyl-4-phenyl-2,5-dihydro-1H-imidazol-1-ol stands out due to its unique substitution pattern. Similar compounds include:
- 2,4,5-Triphenyl-1H-imidazole
- 2-Ethyl-4-methyl-1H-imidazole
- 4-Phenyl-1H-imidazole
These compounds share the imidazole core but differ in their substituents, which can significantly affect their chemical properties and applications .
Propriétés
Numéro CAS |
918447-75-3 |
|---|---|
Formule moléculaire |
C15H22N2O |
Poids moléculaire |
246.35 g/mol |
Nom IUPAC |
2,2,4-triethyl-3-hydroxy-5-phenyl-4H-imidazole |
InChI |
InChI=1S/C15H22N2O/c1-4-13-14(12-10-8-7-9-11-12)16-15(5-2,6-3)17(13)18/h7-11,13,18H,4-6H2,1-3H3 |
Clé InChI |
VSKCCPNKFBHYHX-UHFFFAOYSA-N |
SMILES canonique |
CCC1C(=NC(N1O)(CC)CC)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[3-([1,1'-Biphenyl]-4-yl)acryloyl]piperidine-3-carboxylic acid](/img/structure/B12605200.png)
![Phosphonic acid, [[3-(6-bromo-9H-purin-9-yl)-4-hydroxybutoxy]methyl]-](/img/structure/B12605204.png)
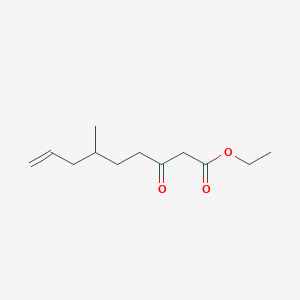
![3-[4-(2-Phenylethyl)piperazin-1-yl]pyrazine-2-carbonitrile](/img/structure/B12605227.png)
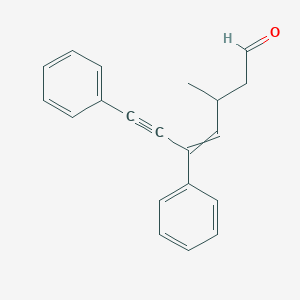
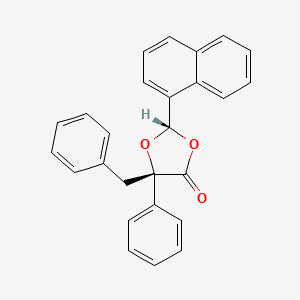
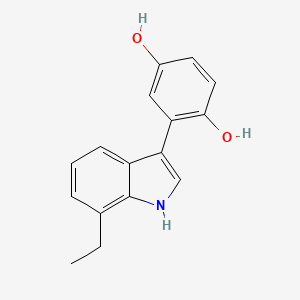
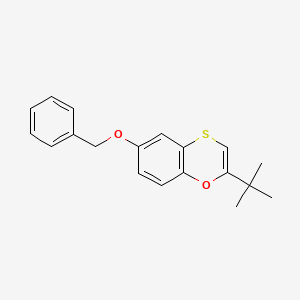
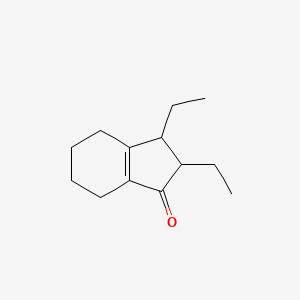
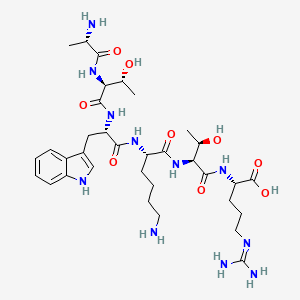
![4-(4-Ethyl-2-{2-[(oxan-2-yl)oxy]ethoxy}phenyl)piperidine](/img/structure/B12605286.png)

![11-[2,5-Dibromo-4-(dodecyloxy)phenoxy]undecan-1-OL](/img/structure/B12605298.png)
![Benzene, 1,4-dimethoxy-2-[(2,2,2-trifluoroethyl)thio]-](/img/structure/B12605302.png)
